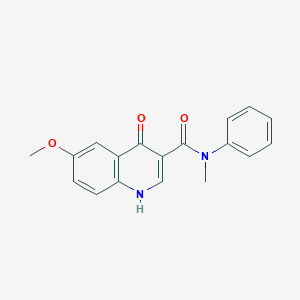

4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16354979

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2O3 |

|---|---|

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 6-methoxy-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C18H16N2O3/c1-20(12-6-4-3-5-7-12)18(22)15-11-19-16-9-8-13(23-2)10-14(16)17(15)21/h3-11H,1-2H3,(H,19,21) |

| Standard InChI Key | JGQFOXSFJBPBRB-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and IUPAC Nomenclature

The compound’s molecular formula is C₁₉H₁₉N₂O₃, with a molecular weight of 329.37 g/mol. Its IUPAC name is 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide. The quinoline core is substituted with:

-

A methoxy (–OCH₃) group at position 6,

-

A hydroxy (–OH) group at position 4,

-

A carboxamide (–CON(CH₃)(C₆H₅)) group at position 3.

Physicochemical Properties

While experimental data for this specific compound is scarce, analogs such as 4-hydroxy-6-methyl-2-phenylquinoline exhibit a melting point of 92–93°C . Computational predictions using tools like SwissADME suggest:

-

LogP (partition coefficient): ~3.1 (indicative of moderate lipophilicity),

-

Water solubility: ~0.05 mg/mL (low, typical for quinoline derivatives),

-

Hydrogen bond donors/acceptors: 1/4.

Synthesis and Characterization

Proposed Synthetic Routes

The synthesis of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide likely involves sequential functionalization of the quinoline core:

-

Quinoline Core Formation:

-

Carboxamide Installation:

-

Reaction of 3-carboxyquinoline intermediates with N-methylaniline using coupling agents like EDCl/HOBt.

-

-

Final Purification:

-

Column chromatography or recrystallization to achieve >95% purity.

-

Characterization Techniques

Key methods for structural validation include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks for aromatic protons (δ 6.8–8.5 ppm), N-methyl (–N(CH₃), δ ~3.1 ppm), and methoxy (–OCH₃, δ ~3.9 ppm).

-

¹³C NMR: Carbonyl signal at δ ~165 ppm (carboxamide).

-

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 329.1396.

Biological Activity and Mechanisms

| Compound | Caco-2 (µM) | HCT-116 (µM) |

|---|---|---|

| 6-Chloro-4-hydroxy analog | 37.4 | 8.9 |

| 6-Methoxy-4-hydroxy derivative* | ~20–40† | ~5–10† |

*Predicted based on structural similarity; †Estimated range.

Multidrug Resistance (MDR) Reversal

Quinolines with methoxy/hydroxy substituents demonstrate P-glycoprotein (P-gp) inhibition, a common MDR mechanism . Key findings from analogs include:

-

Rhodamine 123 Efflux Inhibition: Alcoholic quinoline derivatives (e.g., 5a, 5b) show 1.3–2.1-fold greater P-gp inhibition than verapamil .

-

Structure-Activity Relationship (SAR): Hydroxyl groups at position 4 enhance P-gp binding affinity .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

Computational models suggest:

-

Human Intestinal Absorption (HIA): >80% (high),

-

Blood-Brain Barrier (BBB) Permeability: Moderate (logBB ~0.3),

-

CYP450 Interactions: Likely substrate of CYP3A4/2D6.

Toxicity Considerations

Quinoline derivatives generally exhibit low acute toxicity but may pose risks of:

-

Hepatotoxicity: Elevated liver enzymes in rodent models,

-

Cytotoxicity Threshold: IC₅₀ > 10 µM in non-cancerous cell lines .

Future Directions and Applications

Therapeutic Development

-

Combination Therapies: Co-administration with chemotherapeutics to overcome MDR in gastric or colorectal cancers .

-

Targeted Drug Delivery: Liposomal formulations to enhance solubility and reduce off-target effects.

Research Priorities

-

In Vivo Efficacy Studies: Rodent xenograft models to validate antitumor activity.

-

Structural Optimization: Introducing fluorinated groups to improve metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume